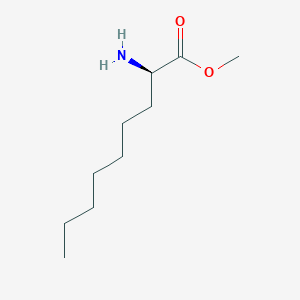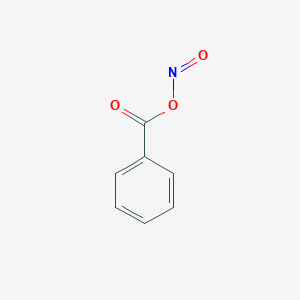
Benzoyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl nitrite is an organic compound with the chemical formula C₇H₅NO₃ It is a nitrite ester derived from benzoic acid and is known for its reactivity and applications in various chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoyl nitrite can be synthesized through the reaction of benzoic acid with nitrous acid. The reaction typically involves the use of a nitrosating agent, such as sodium nitrite, in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds as follows:
C₆H₅COOH+HNO₂→C₆H₅COONO+H₂O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzoyl nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoyl nitrate.
Reduction: It can be reduced to benzyl alcohol under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzoyl nitrate.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoyl nitrite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of nitro compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzoyl nitrite involves its reactivity with various nucleophiles and electrophiles. The nitrite group can participate in electrophilic aromatic substitution reactions, leading to the formation of nitrobenzene derivatives. Additionally, the compound can undergo redox reactions, influencing its behavior in different chemical environments.
Comparación Con Compuestos Similares
Benzoyl Nitrate: Similar in structure but contains a nitrate group instead of a nitrite group.
Benzyl Alcohol: A reduction product of benzoyl nitrite.
Nitrobenzene: A related compound with a nitro group directly attached to the benzene ring.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the nitrite ester group. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Propiedades
Número CAS |
3876-38-8 |
|---|---|
Fórmula molecular |
C7H5NO3 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
nitroso benzoate |
InChI |
InChI=1S/C7H5NO3/c9-7(11-8-10)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
HIQQRJPIGOSGMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)ON=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
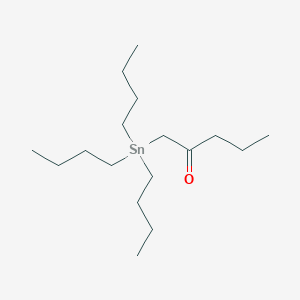
![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)
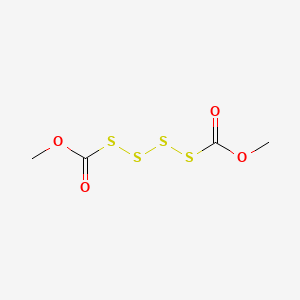
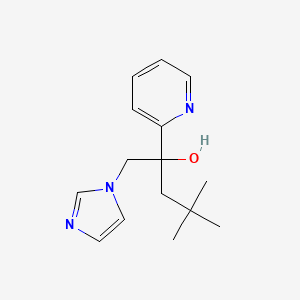
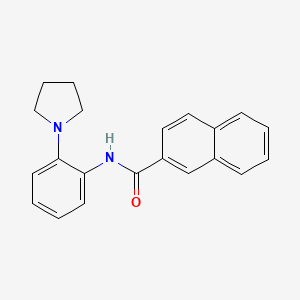
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)
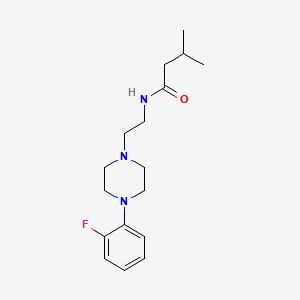
![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
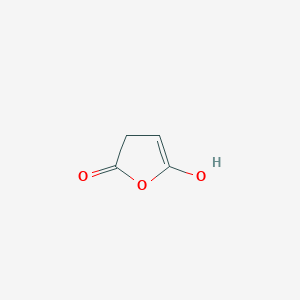
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
